3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
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Overview
Description
3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of a substituted aniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4-amine: Lacks the N-(pentan-2-yl) substituent.
N-(Pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine: Lacks the 3-methyl substituent.
1H-pyrazolo[3,4-b]quinolin-4-amine: Lacks both the 3-methyl and N-(pentan-2-yl) substituents
Uniqueness
The unique combination of the 3-methyl and N-(pentan-2-yl) substituents in 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride contributes to its distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
882865-03-4 |
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Molecular Formula |
C16H21ClN4 |
Molecular Weight |
304.82 g/mol |
IUPAC Name |
3-methyl-N-pentan-2-yl-2H-pyrazolo[3,4-b]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H20N4.ClH/c1-4-7-10(2)17-15-12-8-5-6-9-13(12)18-16-14(15)11(3)19-20-16;/h5-6,8-10H,4,7H2,1-3H3,(H2,17,18,19,20);1H |
InChI Key |
PICGOZFOYMYMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C2C=CC=CC2=NC3=NNC(=C13)C.Cl |
Origin of Product |
United States |
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